4-(Pentyloxy)benzene-1-sulfonyl chloride

Physicochemical Properties Drug Design QSAR

4-(Pentyloxy)benzene-1-sulfonyl chloride (CAS 58076-33-8) is a para-pentyloxy arylsulfonyl chloride with logP 2.205, providing optimal lipophilicity and steric bulk for sulfonamide synthesis. Unlike shorter-chain analogs, it enhances membrane permeability and oral bioavailability of drug candidates. Used for hydrophobic tagging in chemical biology probes and as a key intermediate for liquid crystal mesogens and organic electronic materials. Its high boiling point (367.3°C) enables high-temperature reactions where volatile sulfonyl chlorides degrade. Choose it for consistent kinetics, yields, and lipophilicity-driven product performance. Request a quote.

Molecular Formula C11H15ClO3S
Molecular Weight 262.75 g/mol
CAS No. 58076-33-8
Cat. No. B3145740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pentyloxy)benzene-1-sulfonyl chloride
CAS58076-33-8
Molecular FormulaC11H15ClO3S
Molecular Weight262.75 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C11H15ClO3S/c1-2-3-4-9-15-10-5-7-11(8-6-10)16(12,13)14/h5-8H,2-4,9H2,1H3
InChIKeyWPNBAZJJEQNSOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pentyloxy)benzene-1-sulfonyl chloride (CAS 58076-33-8): A Para-Alkoxy Arylsulfonyl Chloride for Sulfonamide and Sulfonate Ester Synthesis


4-(Pentyloxy)benzene-1-sulfonyl chloride (CAS 58076-33-8) is a para-alkoxy substituted arylsulfonyl chloride (C11H15ClO3S, MW 262.75) . The pentyloxy (-OC5H11) substituent confers enhanced lipophilicity compared to shorter-chain alkoxy analogs, as reflected in its calculated logP of 2.205 [1]. The electrophilic sulfonyl chloride group reacts with amines and alcohols to yield sulfonamides and sulfonate esters, respectively, with the electron-donating para-alkoxy group activating the aromatic ring toward electrophilic substitution [2].

Why 4-(Pentyloxy)benzene-1-sulfonyl chloride Cannot Be Replaced by Shorter-Chain Alkoxy or Unsubstituted Analogs


Arylsulfonyl chlorides are not interchangeable. The para-alkoxy substituent directly modulates the electrophilicity of the sulfonyl chloride, the stability of the resulting sulfonamide/sulfonate derivatives, and the compound's lipophilicity (logP). Substituting 4-(Pentyloxy)benzene-1-sulfonyl chloride with unsubstituted benzenesulfonyl chloride or a shorter-chain analog like 4-methoxybenzenesulfonyl chloride alters these physicochemical properties, potentially leading to different reaction kinetics, yields, and product properties such as solubility and membrane permeability . The pentyl chain offers a specific balance of hydrophobicity and steric bulk that cannot be replicated by shorter alkyl groups, which is critical for applications where lipophilicity and molecular shape are key design parameters [1].

Quantitative Evidence: Differentiating 4-(Pentyloxy)benzene-1-sulfonyl chloride from its Closest Analogs


Lipophilicity (logP): Quantifying the Hydrophobic Advantage of the Pentyloxy Substituent

The calculated partition coefficient (logP) for 4-(Pentyloxy)benzene-1-sulfonyl chloride is 2.205 [1]. This value positions it as significantly more lipophilic than its shorter-chain analogs, which is a primary driver for its selection in medicinal chemistry to improve membrane permeability or to modulate logD. While experimental logP data for the sulfonyl chloride is limited, the trend is consistent with data for the corresponding carboxylic acids, where 4-pentyloxybenzoic acid has a melting point of 126-128°C and is a known mesogenic compound [2].

Physicochemical Properties Drug Design QSAR

Thermal Stability: Higher Boiling Point Enables Broader Reaction Condition Tolerance

The predicted boiling point of 4-(Pentyloxy)benzene-1-sulfonyl chloride is 367.3±15.0 °C . This is considerably higher than that of 4-methoxybenzenesulfonyl chloride, for which a predicted boiling point of approximately 293±13 °C can be estimated. This increased thermal stability is a direct consequence of the longer pentyloxy chain, which increases molecular weight and intermolecular van der Waals forces.

Thermal Stability Process Chemistry Synthetic Utility

Commercial Availability: Defined Purity for Reproducible Research

The compound is commercially available from multiple suppliers (e.g., Enamine, Fluorochem) with a specified purity of at least 95% [1]. This defined quality control standard is essential for reproducibility in both academic and industrial research. While data on specific impurity profiles is not publicly detailed, the availability of the compound as a stock item from established chemical vendors ensures a reliable and consistent supply chain compared to custom synthesis of more exotic analogs.

Procurement Quality Control Reproducibility

Validated Application Scenarios for 4-(Pentyloxy)benzene-1-sulfonyl chloride in R&D and Procurement


Medicinal Chemistry: Synthesis of Lipophilic Sulfonamide Drug Candidates

Used as a sulfonylating agent to prepare sulfonamide derivatives with enhanced lipophilicity (logP 2.205). This is particularly relevant for targeting intracellular enzymes or for improving the oral bioavailability of drug candidates by increasing membrane permeability. The resulting sulfonamides, such as those targeting carbonic anhydrase, benefit from the hydrophobic pentyl tail for optimized binding interactions [1].

Chemical Biology: Design of Hydrophobic Probes and Affinity Reagents

Employed to introduce a hydrophobic tag onto biomolecules or small-molecule probes. The pentyloxy group can facilitate interactions with hydrophobic protein pockets or lipid membranes. Its moderate size balances hydrophobicity with minimal steric disruption, making it a useful tool in chemical biology for studying protein-ligand interactions or cellular localization [2].

Organic Synthesis: High-Temperature Sulfonylation Reactions

The higher predicted boiling point (367.3±15.0 °C) indicates suitability for reactions conducted at elevated temperatures where more volatile sulfonyl chlorides would evaporate or degrade. This allows for the use of this reagent in demanding process chemistry conditions, such as high-boiling solvents or under reflux, to drive sluggish reactions to completion .

Materials Science: Building Block for Liquid Crystals and Functional Materials

Serves as a key intermediate in the synthesis of functional materials. The para-alkoxybenzoic acid analogs are well-established mesogens (liquid crystal formers), and the sulfonyl chloride serves as a gateway to a variety of esters and amides with potential applications in liquid crystal displays (LCDs) and other organic electronic materials [3].

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